molecular formula C9H8INO2S B13072121 3-iodo-1-(methylsulfonyl)-1H-indole

3-iodo-1-(methylsulfonyl)-1H-indole

Cat. No.: B13072121
M. Wt: 321.14 g/mol
InChI Key: HBPCGLIYYAOZIF-UHFFFAOYSA-N
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Description

3-Iodo-1-(methylsulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the iodine and methylsulfonyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(methylsulfonyl)-1H-indole typically involves electrophilic substitution reactions. One common method is the iodination of 1-(methylsulfonyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(methylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as iodine, bromine, and chlorinating agents are commonly used. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used to replace the iodine atom. These reactions often require the presence of a base and are carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(methylsulfonyl)-1H-indole, while electrophilic substitution with bromine would yield 3-bromo-1-(methylsulfonyl)-1H-indole.

Mechanism of Action

The mechanism of action of 3-iodo-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both iodine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H8INO2S

Molecular Weight

321.14 g/mol

IUPAC Name

3-iodo-1-methylsulfonylindole

InChI

InChI=1S/C9H8INO2S/c1-14(12,13)11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3

InChI Key

HBPCGLIYYAOZIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)I

Origin of Product

United States

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